Cas no 848227-85-0 ([(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate)
methyl 2-chloropyridine-3-carboxylate structure](https://www.kuujia.com/scimg/cas/848227-85-0x500.png)
[(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-26600789
- 848227-85-0
- AB00738367-01
- [(3-chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate
- Z19817617
- AKOS033713241
- [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate
-
- Inchi: 1S/C21H16Cl2N2O3/c1-13-9-10-15(12-17(13)22)25-20(26)18(14-6-3-2-4-7-14)28-21(27)16-8-5-11-24-19(16)23/h2-12,18H,1H3,(H,25,26)
- InChI Key: YRCOGNKVQXBQCO-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(=C1)NC(C(C1C=CC=CC=1)OC(C1C(=NC=CC=1)Cl)=O)=O
Computed Properties
- Exact Mass: 414.0537978g/mol
- Monoisotopic Mass: 414.0537978g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 542
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 68.3Ų
[(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26600789-0.05g |
[(3-chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate |
848227-85-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
Additional information on [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate
Introduction to [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate (CAS No. 848227-85-0)
[(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate, identified by the CAS number 848227-85-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, combines a variety of functional groups that make it a promising candidate for further exploration in drug development and biochemical studies.
The molecular framework of [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate incorporates both aromatic and heterocyclic systems, which are known for their diverse biological activities. The presence of a chloro group on the pyridine ring and the carbamoyl moiety attached to a chloro-substituted biphenyl derivative enhances its potential as an intermediate in synthesizing novel therapeutic agents. This compound's unique structural features have positioned it as a subject of interest in academic and industrial research.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, particularly those aimed at modulating enzyme activity and receptor interactions. The structural components of [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate, including the chloro-pyridine core and the carbamoyl-substituted aromatic ring, suggest potential applications in the design of small-molecule inhibitors. These inhibitors could play a crucial role in treating various diseases by selectively interacting with biological targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular architecture. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound's structure and verifying its chemical integrity.
One of the most compelling aspects of [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate is its potential as a building block for more complex pharmacophores. Researchers have been exploring its derivatives to identify new compounds with enhanced pharmacological properties. For instance, modifications to the aromatic rings or the pyridine core can lead to variations in solubility, metabolic stability, and binding affinity. Such modifications are critical in optimizing drug candidates for clinical trials.
The compound's relevance extends beyond academic research into practical applications. Pharmaceutical companies are increasingly investing in libraries of such intermediates to accelerate drug discovery programs. [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate serves as a versatile scaffold that can be tailored to meet specific therapeutic needs. Its structural versatility allows for the creation of molecules with tailored biological activities, making it a valuable asset in medicinal chemistry.
In conclusion, [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate, with its CAS number 848227-85-0, represents a significant advancement in pharmaceutical chemistry. Its complex structure and functional groups make it a promising candidate for further research and development. As scientists continue to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and synthesis of novel therapeutic agents.
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